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Compound of Interest

5-Nitro-N-phenyl-1H-indazol-3-
Compound Name:

amine
CAS No.: 574729-29-6
Cat. No.: B3272852

Get Quote

Executive Summary

This guide analyzes the 3-amino-5-nitroindazole scaffold, a privileged pharmacophore
exhibiting dualistic medicinal chemistry utility. It serves as both a prodrug "warhead" for
neglected tropical diseases (via nitroreductase activation) and a kinase-privileged scaffold for
oncology (via adenine mimicry). This document details the synthetic accessibility, electronic
tuning, and functional group modifications required to optimize this core for specific biological
targets.

Chemical Architecture & Synthesis[1][2]
The Core Scaffold

The 3-amino-5-nitroindazole core (CAS: 41339-17-7) consists of a fused benzene-pyrazole ring
system. Its reactivity is defined by three distinct vectors:

e N1-Position: The acidic pyrrole-like nitrogen (
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), amenable to alkylation/arylation to control lipophilicity.

e C3-Amino Group: An exocyclic amine acting as a hydrogen bond donor/acceptor, critical for
kinase hinge binding.

o C5-Nitro Group: A strong electron-withdrawing group (EWG) that lowers the LUMO energy,
facilitating single-electron reduction (bioreduction) or serving as a precursor for C5-
diversification.

Synthetic Protocols

The most robust synthetic route utilizes nucleophilic aromatic substitution followed by
cyclization.

Protocol: Synthesis of 3-Amino-5-Nitroindazole
o Reagents: 2-Fluoro-5-nitrobenzonitrile, Hydrazine hydrate (

), n-Butanol.[1]

¢ Mechanism:

displacement of fluoride by hydrazine, followed by intramolecular nucleophilic attack on the
nitrile carbon.

Step-by-Step Workflow:
 Dissolution: Dissolve 1.0 eq of 2-fluoro-5-nitrobenzonitrile in n-butanol (0.3 M concentration).
» Addition: Dropwise addition of 1.2 eq Hydrazine hydrate at room temperature.

e Cyclization: Reflux at 110°C for 2—4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for
disappearance of nitrile.

« |solation: Cool to 0°C. The product precipitates as a yellow/orange solid.
« Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

o Yield: Typically >80%.[1]
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o Validation:

-NMR (DMSO-

) shows characteristic C4-H doublet (
ppm) and broad

singlet (

ppm).
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Figure 1: Synthetic route for the 3-amino-5-nitroindazole core.

Module A: Antiparasitic SAR (The "Warhead"
Approach)

Target Indications: Chagas Disease (T. cruzi), Leishmaniasis, Trichomoniasis.

In this context, the 5-nitro group is the primary pharmacophore. The mechanism relies on Type
| Nitroreductases (NTRs) found in parasites (but absent in mammalian hosts) to reduce the
nitro group into toxic radical species (nitro-anion radicals) that damage parasitic DNA.

SAR Trends
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Position

Modification Effect on Activity

Mechanistic Insight

C5 (

) Retention required for
Essential o
activity.

Reduction potential (

) correlates with
potency. Removal
abolishes anti-

trypanosomal activity.

N1

Benzyl / Alkyl Critical Modulator

Lipophilic groups
(e.g., 3-chlorobenzyl,
4-
trifluoromethoxybenzyl
) improve cell
permeability. Bulky
groups prevent rapid

efflux.

C3(

Acylation / Alkylation Variable

Free amine is active
but often toxic.
Conversion to ureas
or amides can
improve the Selectivity
Index (SI) by
modulating solubility
and reducing host

genotoxicity.

Key Insight: The "3-alkoxy" analogs are often cited alongside 3-amino analogs. However, for

the 3-amino series, N1-benzylation combined with the 5-nitro group creates a "lipophilic trap

that accumulates in the parasite, while the nitro group generates oxidative stress.

Module B: Kinase Inhibitor SAR (The "Scaffold"

Approach)

Target Indications: Oncology (CDK2, GSK-3

, BCR-ABL).
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Here, the indazole core mimics the adenine ring of ATP. The 3-amino group functions as the
"hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Glu81/Leu83 in CDK2).

SAR Trends

Position Modification Effect on Activity Mechanistic Insight

C3( Essential H-bond
Free Amine High Potency donor to the kinase

) hinge region.

Derivatization here
(e.g., with phenyl
C3( rings) extends into the
Amide/Urea Selectivity "gatekeeper" region,
) improving selectivity
(e.g., for BCR-ABL
T315I).

The

group is often too
electron-withdrawing
for optimal kinase
C5 ( binding. Reduction to
Substitution Target Liability/Opportunity C5-

followed by acylation
accesses the "solvent-
exposed" region,
drastically improving

potency and solubility.

Small groups (Methyl,
Isopropyl) are
. preferred to avoid
N1 Small Alkyl / Aryl Steric Fit ) )
steric clash with the
kinase ATP pocket

floor.
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Critical Distinction: While 5-nitroindazole itself has shown multitarget docking potential (e.qg.,
against CDK?2), high-potency kinase inhibitors typically reduce the 5-nitro group to a 5-amine or
5-amide to create additional H-bonding interactions with residues like Asp145 (in CDK2).

Visual SAR Map
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Figure 2: Functional divergence of the scaffold based on therapeutic intent.

Experimental Protocol: In Vitro Cytotoxicity Assay
(MTT)

To validate the biological activity of synthesized analogs, a standard MTT assay is
recommended.

Objective: Determine

against cancer cell lines (e.g., A549, K562) or parasite cultures.

o Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h.
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Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

M to 100
M). Ensure final DMSO concentration < 0.5%.

Incubation: Incubate for 48—72 hours at 37°C, 5%

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in
DMSO.

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Control Check:

Positive Control:[2][3][4][5] Doxorubicin (Cancer) or Benznidazole (Chagas).

Negative Control: 0.5% DMSO vehicle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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